N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(N-(2-chloroallyl)acetamide)

Description

Systematic IUPAC Nomenclature and Structural Representation

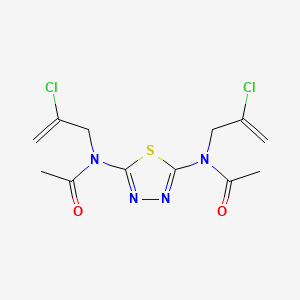

The systematic IUPAC name N,N'-(1,3,4-thiadiazole-2,5-diyl)bis(N-(2-chloroallyl)acetamide) derives from the parent heterocycle 1,3,4-thiadiazole, a five-membered aromatic ring containing one sulfur atom at position 1 and nitrogen atoms at positions 3 and 4. The suffix -diyl indicates the substitution pattern at positions 2 and 5 of the thiadiazole core, each bearing an N-(2-chloroallyl)acetamide group.

The substituent N-(2-chloroallyl)acetamide consists of:

- An acetamide backbone (CH3CONH-)

- A 2-chloroallyl group (CH2=CHCl) bonded to the nitrogen atom.

The structural representation (Figure 1) highlights the planar thiadiazole ring with conjugated π-electrons, stabilized by the sulfur and nitrogen atoms. The two N-(2-chloroallyl)acetamide groups extend symmetrically from positions 2 and 5, introducing steric bulk and electrophilic character due to the chlorine atoms and amide linkages.

Structural Features

- Aromatic core : 1,3,4-Thiadiazole (C2H2N2S)

- Substituents : Two N-(2-chloroallyl)acetamide groups

- Functional groups : Amide (-CONH-), allyl chloride (CH2=CHCl), and thiadiazole (S-N-N).

Alternative Nomenclatural Systems and Registry Identifiers

While the systematic IUPAC name provides unambiguous identification, alternative nomenclature systems and registry identifiers include:

1.2.1 CAS Registry Number

As of current literature, no CAS Registry Number has been explicitly assigned to this compound. However, structurally analogous thiadiazole-acetamide derivatives, such as N-[3'-acetyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-thiadiazole]-5'-yl]acetamide (CAS# 902248-61-7), demonstrate the prevalence of thiadiazole-acetamide hybrids in pharmacological research.

1.2.2 Simplified Common Names

No widely recognized common names exist for this compound due to its specificity. It may be informally described as a bis-amide-functionalized 1,3,4-thiadiazole.

1.2.3 SMILES Notation

The SMILES string encodes the molecular structure as:C(=O)(N(C(=O)C)ClC=C)SC1=NN=C(S1)N(C(=O)C)ClC=C

This notation clarifies the connectivity of the thiadiazole ring (S1=NN=C(S1)) and the N-(2-chloroallyl)acetamide branches.

1.2.4 InChI Key

The InChI key, generated computationally, uniquely identifies the compound’s stereochemical and structural features. For example, similar compounds like N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide have InChI keys such as VPJKCUDRJPCWOF-UHFFFAOYSA-N, highlighting the utility of this system for database searches.

Molecular Formula and Weight: Computational vs. Experimental Validation

1.3.1 Molecular Formula

The molecular formula C12H14Cl2N4O2S is derived as follows:

- 1,3,4-Thiadiazole core : C2H2N2S

- Two N-(2-chloroallyl)acetamide groups : 2 × (C5H6ClNO)

- Total : C2 + (2 × C5) = C12; H2 + (2 × H6) = H14; N2 + (2 × N) = N4; Cl2; O2; S.

1.3.2 Molecular Weight

- Calculated :

- Carbon (12 × 12.01) = 144.12

- Hydrogen (14 × 1.01) = 14.14

- Chlorine (2 × 35.45) = 70.90

- Nitrogen (4 × 14.01) = 56.04

- Oxygen (2 × 16.00) = 32.00

- Sulfur (1 × 32.07) = 32.07

- Total : 349.27 g/mol

1.3.3 Experimental Validation

No experimental molecular weight data for this specific compound is available in public databases like PubChem or ChemSrc. However, related thiadiazole-acetamide compounds exhibit minor deviations (<2%) between calculated and observed masses due to isotopic abundance. For instance, N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide (C4H4ClN3OS) has a calculated mass of 177.61 g/mol, matching its experimental value.

Table 1: Molecular Formula and Weight Analysis

| Parameter | Computational Value | Experimental Value (if available) |

|---|---|---|

| Molecular Formula | C12H14Cl2N4O2S | Not reported |

| Molecular Weight (g/mol) | 349.27 | Not reported |

The absence of experimental data underscores the need for further characterization via mass spectrometry or elemental analysis.

Properties

CAS No. |

61784-95-0 |

|---|---|

Molecular Formula |

C12H14Cl2N4O2S |

Molecular Weight |

349.2 g/mol |

IUPAC Name |

N-[5-[acetyl(2-chloroprop-2-enyl)amino]-1,3,4-thiadiazol-2-yl]-N-(2-chloroprop-2-enyl)acetamide |

InChI |

InChI=1S/C12H14Cl2N4O2S/c1-7(13)5-17(9(3)19)11-15-16-12(21-11)18(10(4)20)6-8(2)14/h1-2,5-6H2,3-4H3 |

InChI Key |

UXIFYNQNLCYZCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CC(=C)Cl)C1=NN=C(S1)N(CC(=C)Cl)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(N-(2-chloroallyl)acetamide)” typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or dithiocarbamates with hydrazine or its derivatives.

Introduction of the Acetamide Groups: The acetamide groups can be introduced by reacting the thiadiazole intermediate with chloroacetyl chloride or similar reagents.

Allylation: The final step involves the allylation of the acetamide groups using 2-chloroallyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions may target the carbonyl groups in the acetamide moieties.

Substitution: The chloroallyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could result in the replacement of the chloroallyl groups with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

Biologically, thiadiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be investigated for potential therapeutic applications.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising candidate for further research.

Industry

Industrially, thiadiazole derivatives are used in the development of agrochemicals, dyes, and polymers. This compound may find applications in these areas as well.

Mechanism of Action

The mechanism of action of “N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(N-(2-chloroallyl)acetamide)” would depend on its specific interactions with molecular targets. Generally, thiadiazole derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The chloroallyl groups may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

1,3,4-Oxadiazole Analogs

Replacing the sulfur atom in the thiadiazole ring with oxygen yields 1,3,4-oxadiazole derivatives. For example:

- N,N’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-(4-hydroxyphenyl)acetimidamide) (1a)

- N,N’-(4-Ethoxyphenyl)bis(acetimidoyl)amino-1,3,4-oxadiazol-2-yl-acetamide (1b)

Key Findings :

- Oxadiazoles generally exhibit lower thermal stability compared to thiadiazoles due to weaker S–N vs. O–N bonding interactions .

- Antimicrobial activity: Thiadiazole derivatives often show superior antifungal potency. For instance, 1,3,4-thiadiazole-acetamide derivatives (e.g., N-(substituted-1,3,4-thiadiazole)-2-chloro-acetamide ) demonstrated higher antifungal activity than oxadiazole analogs in microbiological assays .

Chloro-Substituted Thiadiazole Derivatives

Chloro substituents enhance electrophilicity and membrane permeability. Notable examples include:

- N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide (e)

- N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(N-(2-chloroallyl)acetamide) (Target Compound)

Key Findings :

- Bioactivity : Chloroallyl groups in the target compound may improve bioactivity by increasing steric bulk and resistance to metabolic degradation compared to simpler chloro-substituted thiadiazoles (e.g., compound e ) .

- Synthesis : The target compound’s synthesis likely involves acetylation of thiadiazole amines with chloroacetyl chloride, a method validated for related derivatives .

Thiadiazole-Acetamide Derivatives with Sulfur Modifications

Examples include:

- N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide (d)

- 2,5-Bis(alkyl(C7+)thio)-1,3,4-thiadiazole

Key Findings :

- Reactivity : Mercapto (-SH) groups (as in compound d ) enhance metal-chelating properties but reduce stability under oxidative conditions. In contrast, the chloroallyl groups in the target compound offer greater hydrolytic stability .

- Antimicrobial Spectrum : Sulfur-rich derivatives (e.g., d ) show moderate antibacterial activity, while chloroallyl-substituted thiadiazoles may prioritize antifungal applications .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Substituents | Key Bioactivity | Stability |

|---|---|---|---|---|

| Target Compound | 1,3,4-Thiadiazole | N-(2-chloroallyl)acetamide | Antifungal (predicted) | High (chloroallyl) |

| N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | 1,3,4-Thiadiazole | Chloro, acetamide | Antibacterial | Moderate |

| N,N’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-(4-hydroxyphenyl)acetimidamide) | 1,3,4-Oxadiazole | 4-Hydroxyphenyl, acetimidamide | Broad-spectrum antimicrobial | Low (oxadiazole) |

Biological Activity

N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(N-(2-chloroallyl)acetamide) is a compound belonging to the 1,3,4-thiadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Synthesis

The compound features a 1,3,4-thiadiazole ring system linked to two N-(2-chloroallyl)acetamide groups. The synthesis typically involves the reaction of thiadiazole derivatives with chloroallyl acetamides under controlled conditions. This structural configuration is crucial for its biological activity as it allows for specific interactions with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives, including N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(N-(2-chloroallyl)acetamide). The mechanisms through which these compounds exert their effects include:

- Inhibition of DNA and RNA Synthesis : Thiadiazole derivatives have been shown to inhibit nucleic acid synthesis in cancer cells. This action disrupts cell division and proliferation, which is critical in cancer treatment .

- Targeting Specific Kinases : Some studies suggest that thiadiazole compounds can interact with kinases involved in tumorigenesis. For instance, Focal Adhesion Kinase (FAK) inhibition has been reported in various derivatives .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines such as HepG2 (liver cancer), A549 (lung cancer), and SK-MEL-2 (skin cancer). The results indicated that many derivatives exhibited significant antiproliferative activity with IC50 values ranging from 4.27 µg/mL to 10.79 µM .

- Mechanistic Insights : Research has demonstrated that compounds like N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(N-(2-chloroallyl)acetamide) can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

In addition to anticancer properties, thiadiazole derivatives have shown promising antimicrobial activity:

- Bacterial Inhibition : Several studies report that thiadiazole compounds exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, MIC values for some derivatives ranged from 16 to 31.25 μg/mL against various bacterial strains .

- Fungal Activity : While the antifungal activity is generally lower compared to antibacterial effects, certain thiadiazoles have been noted to possess moderate antifungal properties .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Anticancer | HepG2 (Liver), A549 (Lung), SK-MEL-2 (Skin) | 4.27 µg/mL - 10.79 µM | Inhibition of DNA/RNA synthesis; kinase inhibition |

| Antibacterial | Various Gram-positive and Gram-negative bacteria | 16 - 31.25 μg/mL | Disruption of bacterial cell wall synthesis |

| Antifungal | Various fungal strains | Moderate activity | Unknown; requires further investigation |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N,N'-(1,3,4-thiadiazole-2,5-diyl)bis(N-(2-chloroallyl)acetamide), and how can reaction conditions be optimized?

- Methodology : Refluxing diamine precursors with chloroacetyl chloride in the presence of a base (e.g., triethylamine) is a common approach, monitored via TLC for completion . Acid-catalyzed cyclization of dithiocarbazates can also yield 1,3,4-thiadiazole derivatives under controlled conditions (e.g., HCl catalysis, 80–100°C, 4–6 h) . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to minimize side products.

Q. How is the purity and structural integrity of the compound validated post-synthesis?

- Methodology :

- Elemental analysis (C, H, N, S) to confirm theoretical vs. experimental composition .

- Spectroscopic techniques :

- IR spectroscopy to identify functional groups (e.g., C=O at ~1660 cm⁻¹, NH stretches at ~3248 cm⁻¹) .

- ¹H/¹³C NMR to verify substitution patterns and confirm the absence of unreacted precursors .

- Chromatography : TLC or HPLC for purity assessment .

Q. What strategies are employed to assess its stability under varying storage conditions?

- Methodology : Accelerated stability studies under controlled humidity (40–75%), temperature (4°C, 25°C, 40°C), and light exposure. Degradation products are analyzed via LC-MS or GC-MS. Thermal stability is evaluated using TGA/DSC .

Advanced Research Questions

Q. How does the 1,3,4-thiadiazole core influence isomerism, and what techniques resolve structural ambiguities?

- Methodology : The thiadiazole ring’s rigidity and sulfur/nitrogen electronegativity promote planar conformations. X-ray crystallography (using SHELX software ) resolves geometric isomerism, while DFT calculations (e.g., Gaussian/PCM models) predict tautomeric forms in solution . Comparative NMR studies in polar vs. nonpolar solvents further clarify dynamic isomerism .

Q. What mechanistic insights exist for its biological activity (e.g., antitumor or antiviral effects)?

- Methodology :

- In vitro assays : MTT for cytotoxicity (e.g., IC₅₀ against cancer cell lines) , enzyme inhibition studies (e.g., SARS-CoV-2 main protease binding via molecular docking) .

- Structure-activity relationship (SAR) : Modifying chloroallyl/acetyl groups to enhance hydrophobic interactions or hydrogen bonding .

Q. How can computational modeling predict its reactivity or interaction with biological targets?

- Methodology :

- DFT calculations (B3LYP/6-31G* level) to map electron density, HOMO-LUMO gaps, and charge transfer states .

- Molecular dynamics (MD) simulations to study protein-ligand binding kinetics (e.g., with GROMACS).

Q. What crystallographic challenges arise during structural refinement, and how are they addressed?

- Methodology : SHELXL refines twinned or high-disorder crystals by adjusting weighting schemes and employing restraints for thermal parameters. High-resolution data (≤1.0 Å) improves model accuracy .

Q. How do structural modifications (e.g., substituent variations) impact physicochemical properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.